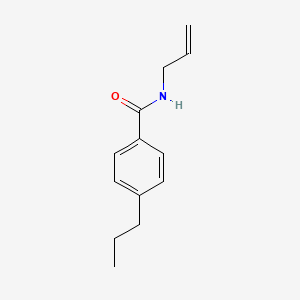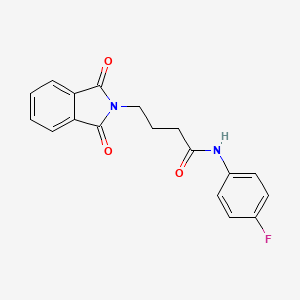
N-benzyl-N-ethyl-2-(phenoxymethyl)-1,3-oxazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-N-ethyl-2-(phenoxymethyl)-1,3-oxazole-4-carboxamide is a chemical compound that belongs to the oxazole family. It is a potent inhibitor of a class of enzymes called histone deacetylases (HDACs), which are involved in the regulation of gene expression. In recent years, N-benzyl-N-ethyl-2-(phenoxymethyl)-1,3-oxazole-4-carboxamide has gained significant attention in the scientific community due to its potential applications in various fields, including cancer research, neurodegenerative diseases, and epigenetics.
Mechanism of Action
N-benzyl-N-ethyl-2-(phenoxymethyl)-1,3-oxazole-4-carboxamide works by inhibiting the activity of N-benzyl-N-ethyl-2-(phenoxymethyl)-1,3-oxazole-4-carboxamide, which are enzymes that remove acetyl groups from histone proteins. This leads to a more compact and condensed chromatin structure, which can repress gene expression. By inhibiting N-benzyl-N-ethyl-2-(phenoxymethyl)-1,3-oxazole-4-carboxamide, N-benzyl-N-ethyl-2-(phenoxymethyl)-1,3-oxazole-4-carboxamide can cause the re-expression of tumor suppressor genes, leading to the induction of apoptosis and inhibition of tumor growth.
Biochemical and Physiological Effects:
N-benzyl-N-ethyl-2-(phenoxymethyl)-1,3-oxazole-4-carboxamide has been shown to have various biochemical and physiological effects. In addition to its HDAC inhibitory activity, it has been reported to induce oxidative stress, increase the expression of pro-apoptotic proteins, and inhibit the activity of various signaling pathways involved in cancer development and progression.
Advantages and Limitations for Lab Experiments
N-benzyl-N-ethyl-2-(phenoxymethyl)-1,3-oxazole-4-carboxamide has several advantages for lab experiments. It is a potent and selective inhibitor of N-benzyl-N-ethyl-2-(phenoxymethyl)-1,3-oxazole-4-carboxamide, making it a valuable tool for studying the role of N-benzyl-N-ethyl-2-(phenoxymethyl)-1,3-oxazole-4-carboxamide in various biological processes. However, it also has some limitations, such as its low solubility in water, which can make it difficult to work with in certain assays.
Future Directions
There are several future directions for the research and development of N-benzyl-N-ethyl-2-(phenoxymethyl)-1,3-oxazole-4-carboxamide. One area of interest is its potential applications in epigenetics, specifically in the regulation of gene expression and chromatin structure. Additionally, further studies are needed to elucidate the mechanisms underlying its effects on various signaling pathways and to identify potential synergistic effects with other anticancer agents. Furthermore, the development of more efficient synthesis methods and improved formulations could increase the utility of N-benzyl-N-ethyl-2-(phenoxymethyl)-1,3-oxazole-4-carboxamide in both research and clinical settings.
Synthesis Methods
The synthesis of N-benzyl-N-ethyl-2-(phenoxymethyl)-1,3-oxazole-4-carboxamide involves a multi-step process. The initial step involves the reaction of 2-(bromomethyl)phenol with N-benzyl-N-ethylglycine to form the intermediate compound, which is then reacted with 2-amino-2-oxoethyl benzoate to form the final product.
Scientific Research Applications
N-benzyl-N-ethyl-2-(phenoxymethyl)-1,3-oxazole-4-carboxamide has been extensively studied for its potential applications in cancer research. N-benzyl-N-ethyl-2-(phenoxymethyl)-1,3-oxazole-4-carboxamide are known to play a crucial role in the development and progression of cancer, and HDAC inhibitors such as N-benzyl-N-ethyl-2-(phenoxymethyl)-1,3-oxazole-4-carboxamide have been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit tumor growth, and sensitize cancer cells to chemotherapy.
properties
IUPAC Name |
N-benzyl-N-ethyl-2-(phenoxymethyl)-1,3-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3/c1-2-22(13-16-9-5-3-6-10-16)20(23)18-14-25-19(21-18)15-24-17-11-7-4-8-12-17/h3-12,14H,2,13,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYMGAUZQEKMTBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C(=O)C2=COC(=N2)COC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(4-fluorobenzoyl)-1-piperazinyl]pyridazine](/img/structure/B4975280.png)
![ethyl 4-(5-{2-[(4-methoxyphenyl)sulfonyl]carbonohydrazonoyl}-2-furyl)benzoate](/img/structure/B4975287.png)
![2-[4-(1-piperidinylsulfonyl)phenoxy]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4975295.png)
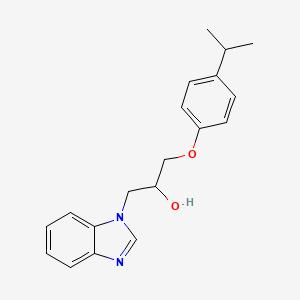
![2-[6-(2,3-dihydro-1H-indol-1-yl)-6-oxohexyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4975303.png)
![3-chloro-N-[4-({[(3-chlorobenzoyl)amino]carbonothioyl}amino)phenyl]benzamide](/img/structure/B4975305.png)
![3-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-2-[4-(3-oxo-3H-benzo[f]chromen-2-yl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B4975309.png)
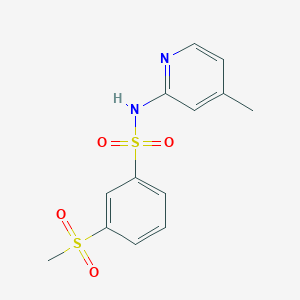
![methyl 2-(5-{[1-(4-bromo-2-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)benzoate](/img/structure/B4975331.png)
![2-methyl-2-{[5-(4-morpholinyl)-2,4-dinitrophenyl]amino}-1-propanol](/img/structure/B4975338.png)
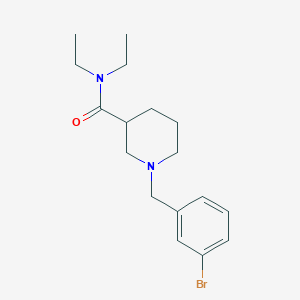
![N-(2-chlorophenyl)-2-{[3-cyano-6-(4-methoxyphenyl)-4-(trifluoromethyl)-2-pyridinyl]thio}acetamide](/img/structure/B4975364.png)
